In Vitro Anti-HSV-2 Activity: IC50 Values from XTT and Plaque Reduction Assays
Afzelechin-(4alpha->8)-epiafzelechin (designated as EEE in the study) demonstrates quantifiable, dose-dependent inhibition of herpes simplex virus type 2 (HSV-2) replication in vitro. The IC50 value was determined to be 83.8 ± 10.9 μM in the XTT assay and 166.8 ± 12.9 μM in the plaque reduction assay [1]. Mechanistic evaluation indicates that this compound interferes with viral penetration and the late stage of viral replication, with only minor effects on virus attachment [1]. No direct comparator data for other flavan-3-ol dimers is available in this study.
| Evidence Dimension | Inhibition of HSV-2 replication (IC50) |
|---|---|
| Target Compound Data | 83.8 ± 10.9 μM (XTT assay); 166.8 ± 12.9 μM (plaque reduction assay) |
| Comparator Or Baseline | Not applicable (no comparator in study) |
| Quantified Difference | Not applicable |
| Conditions | In vitro HSV-2 infection model using XTT and plaque reduction assays |
Why This Matters
This represents the primary peer-reviewed, quantifiable biological activity data available for this specific compound, establishing a baseline for its antiviral research applications.
- [1] Cheng, H. Y., Yang, C. M., Lin, T. C., Shieh, D. E., & Lin, C. C. (2006). ent-Epiafzelechin-(4alpha-->8)-epiafzelechin extracted from Cassia javanica inhibits herpes simplex virus type 2 replication. Journal of Medical Microbiology, 55(Pt 2), 201–206. View Source
